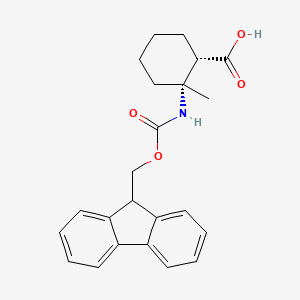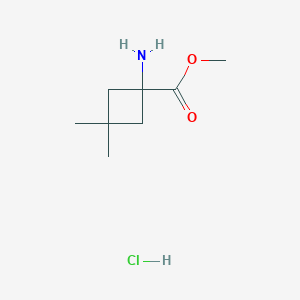![molecular formula C21H18N2O6 B3010312 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923165-92-8](/img/structure/B3010312.png)
2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a chromene derivative, which is a class of organic compounds with diverse biological activities. Chromenes are known for their presence in various natural products and synthetic compounds with pharmacological properties, including antitumor activities .
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. One such method involves the substitution reaction, as seen in the synthesis of a combinatorial library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes, where a C4-SMe substitution occurs in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with different phenols . This method highlights the versatility in synthesizing chromene derivatives by allowing for various substitutions that can lead to a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be quite complex, with various substituents affecting the overall conformation and stability of the molecule. For instance, the X-ray crystal structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, shows that all atoms of the pyran ring are coplanar, which is a distinctive feature compared to other similar compounds . This planarity can influence the molecule's interactions with biological targets.
Chemical Reactions Analysis
Chromene derivatives can undergo a range of chemical reactions, including intramolecular hydrogen bonding, which can affect their chemical behavior and biological activity. For example, in the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, an intramolecular N—H⋯O hydrogen bond is observed, which generates an S(6) ring motif . Such interactions are crucial for the stability of the molecule and can also play a role in its binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of different functional groups, such as nitro, amino, and methoxy groups, can significantly impact properties like solubility, melting point, and reactivity. The crystal structures provided in the papers suggest that these compounds can form stable crystals with specific conformations, which can be attributed to the presence of intermolecular hydrogen bonds and other non-covalent interactions . These properties are essential for the compound's potential as a drug candidate, as they affect its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Potential in Polymer and Material Science
One area of application for compounds with structures similar to 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is in the development of new polymers and functional materials. Derivatives of furan, for instance, have been explored for their potential as alternative feedstocks in the chemical industry, replacing non-renewable hydrocarbon sources. These derivatives, including furandicarboxylic acid and dimethylfuran, show promise in the production of monomers, polymers, and even fuels, highlighting the versatility and potential of furan-based compounds in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthesis and Pharmacological Importance
Compounds like this compound serve as core structures in secondary metabolites with significant pharmacological relevance. Synthetic methodologies for creating biologically active derivatives, such as those involving Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds, have been reviewed, showing the importance of such structures in drug development and synthesis (Mazimba, 2016).
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound , are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, offering protection against corrosion. This suggests potential applications for related compounds in protecting industrial materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).
Antioxidant Activity
Research on coumarins, which also feature a benzopyrone core similar to the compound of interest, has demonstrated significant antioxidant activity. This activity is attributed to the ability of such compounds to act as free radical scavengers, which could be relevant for the development of antioxidant therapies or supplements (Torres et al., 2014).
Anticancer Research
The structural framework of this compound could offer a basis for the development of new anticancer agents. Studies on related structures have highlighted the importance of functional group modifications to enhance tumor specificity and reduce toxicity towards healthy cells, indicating a promising area for further investigation into similar compounds (Sugita et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-5-8-14-18(12)29-21(24)17-16(13-7-3-4-9-15(13)23(25)26)20(28-19(14)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGKBTXNHXFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)


![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)



